molecular formula C12H8F3NO2 B2943136 Methyl 2-(trifluoromethyl)quinoline-6-carboxylate CAS No. 1154743-11-9

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate

Cat. No.: B2943136
CAS No.: 1154743-11-9
M. Wt: 255.196
InChI Key: RMVKZDIEWMLCJE-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate (CAS 340736-76-7) is a quinoline derivative featuring a trifluoromethyl (-CF₃) group at position 2 and a methyl ester (-COOCH₃) at position 4. This compound is structurally significant due to the electron-withdrawing nature of the -CF₃ group, which enhances stability and influences reactivity. Quinoline derivatives are widely explored in medicinal chemistry for their biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

The synthesis of such compounds typically involves cyclization reactions or functional group modifications. For example, methyl esters are often prepared via esterification of carboxylic acid precursors under alkaline conditions with methyl iodide, as seen in analogous syntheses of methyl 6-methoxy-2-arylquinoline-4-carboxylates .

Properties

IUPAC Name

methyl 2-(trifluoromethyl)quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c1-18-11(17)8-2-4-9-7(6-8)3-5-10(16-9)12(13,14)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVKZDIEWMLCJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(trifluoromethyl)quinoline-6-carboxylate typically involves the reaction of 2-(trifluoromethyl)aniline with ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a cyclization process to form the quinoline ring, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)quinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(trifluoromethyl)quinoline-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The quinoline ring structure is known to interact with DNA and proteins, potentially leading to its biological effects .

Comparison with Similar Compounds

Methyl 4-Hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate (CAS 123158-31-6)

  • Structure : Differs in the hydroxyl (-OH) group at position 4 and -CF₃ at position 5.
  • Applications : Used as a pharmaceutical intermediate, emphasizing the role of hydroxyl groups in drug binding .

6-Fluoro-4-(trifluoromethyl)quinoline-2-carboxylic Acid (CAS 596845-42-0)

  • Structure : Fluorine at position 6 and -CF₃ at position 3.
  • Properties : The fluorine atom introduces strong electronegativity, altering electronic distribution and bioactivity. The carboxylic acid group (-COOH) enhances hydrogen-bonding capacity, contrasting with the ester’s lipophilicity .

Table 1: Positional Isomers and Key Differences

Compound CAS Number Substituents (Positions) Functional Group Molecular Weight
Methyl 2-(trifluoromethyl)-6-carboxylate 340736-76-7 -CF₃ (2), -COOCH₃ (6) Ester 255.18
Methyl 4-hydroxy-6-(trifluoromethyl)-2-carboxylate 123158-31-6 -OH (4), -CF₃ (6), -COOCH₃ (2) Ester, Hydroxyl 271.19
6-Fluoro-4-(trifluoromethyl)-2-carboxylic acid 596845-42-0 -F (6), -CF₃ (4) Carboxylic acid 259.16

Ester Derivatives and Chain Modifications

Ethyl 2-(Trifluoromethyl)quinoline-6-carboxylate (CAS 952182-49-9)

  • Structure : Ethyl ester (-COOCH₂CH₃) instead of methyl.
  • The ethyl group may also slow hydrolysis compared to methyl esters .

2-(Trifluoromethyl)quinoline-6-carboxylic Acid (CAS 952182-51-3)

  • Structure : Carboxylic acid (-COOH) at position 6.
  • Properties : Higher solubility in aqueous solutions than esters. Used as an intermediate in organic synthesis, particularly for amide coupling reactions .

Table 2: Ester vs. Carboxylic Acid Derivatives

Compound CAS Number Functional Group logP (Predicted) Applications
Methyl 2-(trifluoromethyl)-6-carboxylate 340736-76-7 -COOCH₃ 2.8 Drug intermediate, enzyme inhibition
Ethyl 2-(trifluoromethyl)-6-carboxylate 952182-49-9 -COOCH₂CH₃ 3.2 Lipophilic prodrug design
2-(Trifluoromethyl)-6-carboxylic acid 952182-51-3 -COOH 1.5 Synthesis of conjugates

Halogenated and Heterocyclic Analogues

Methyl 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6)

  • Structure : Chlorine at position 4 and methyl at position 6.
  • The methyl group adds steric bulk, which may affect binding to biological targets .

6-Chloro-2-(3-methylphenyl)quinoline-4-carboxylic Acid (CAS 724749-61-5)

  • Structure : Chlorine at position 6 and a 3-methylphenyl group at position 2.
  • Properties : The aromatic substituent may enhance π-π stacking interactions in protein binding, while chlorine contributes to halogen bonding .

Table 3: Halogenated Derivatives

Compound CAS Number Halogen/Substituent Key Structural Features
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)-3-carboxylate 1384265-62-6 Cl (4) Multi-halogenated, steric hindrance
6-Chloro-2-(3-methylphenyl)-4-carboxylic acid 724749-61-5 Cl (6), 3-methylphenyl (2) Aromatic and halogen interactions

Biological Activity

Methyl 2-(trifluoromethyl)quinoline-6-carboxylate (MTQ) is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MTQ, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

MTQ is characterized by a quinoline ring system substituted with a trifluoromethyl group and a carboxylate ester. Its chemical formula is C12H8F3NO2C_{12}H_8F_3NO_2, with a molecular weight of approximately 255.19 g/mol. The presence of the trifluoromethyl group significantly enhances its lipophilicity, facilitating better membrane penetration and interaction with various biological targets.

The mechanism of action of MTQ involves several biochemical pathways:

  • Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes, allowing it to reach intracellular targets effectively.
  • DNA Interaction : The quinoline structure is known for its ability to intercalate with DNA, which may lead to inhibition of DNA replication and transcription, contributing to its anticancer properties.
  • Enzyme Modulation : MTQ may interact with specific enzymes and receptors, modulating their activity and influencing various signaling pathways.

Biological Activities

Research indicates that MTQ exhibits several promising biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures possess antimicrobial properties. MTQ's enhanced lipophilicity may contribute to its effectiveness against bacterial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies focusing on quinoline derivatives indicate that modifications such as trifluoromethylation can enhance anticancer activity .

Comparative Analysis

To better understand MTQ's unique properties, a comparison with structurally similar compounds is useful:

Compound NameChemical FormulaNotable Properties
Methyl 6-(trifluoromethyl)quinoline-2-carboxylateC₁₂H₈F₃NO₂Similar structure; different substitution pattern
6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinolineC₁₂H₈F₄N₁O₂Exhibits antimicrobial properties; hydroxyl group
Methyl 2-quinolinecarboxylateC₉H₇NO₂Lacks trifluoromethyl group; less lipophilic

MTQ stands out due to its trifluoromethyl substitution, which significantly impacts its chemical reactivity and biological activity compared to other quinoline derivatives.

Case Studies

Several studies have explored the biological activity of MTQ or related compounds:

  • Anticancer Activity : A study investigating quinolone derivatives found that certain modifications led to enhanced VEGFR-2 inhibitory activity, suggesting potential applications in cancer therapy. The IC50 values reported ranged from 36 nM to 2.23 μM, indicating strong inhibitory effects that warrant further exploration for MTQ .
  • Antimicrobial Effects : Research on similar compounds has demonstrated significant antimicrobial activity against various bacterial strains, highlighting the potential for MTQ in developing new antibiotics.

Q & A

Q. What are the common synthetic routes for Methyl 2-(trifluoromethyl)quinoline-6-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including cyclization, esterification, and coupling reactions. For example, a quinoline core can be functionalized via nucleophilic substitution or palladium-catalyzed cross-coupling to introduce the trifluoromethyl group at the 2-position. The methyl ester at the 6-position is often introduced using methyl chloroformate or via transesterification under acidic/basic conditions. Optimization includes monitoring intermediates via TLC or HPLC (e.g., retention times ~1.23–1.32 minutes under acidic conditions) and purification via column chromatography or recrystallization. Reaction conditions (temperature, solvent polarity, and catalyst loading) are critical for yield improvement, as seen in analogous syntheses of trifluoromethyl-substituted quinolines .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the quinoline scaffold and substituent positions; 19F^{19}\text{F} NMR to verify the trifluoromethyl group.
  • LC-MS : To determine molecular weight (e.g., m/z 754 [M+H]+^+ in one protocol) and purity .
  • IR Spectroscopy : Identification of ester (C=O stretch ~1700 cm1^{-1}) and aromatic C-F stretches.
  • HPLC : Retention time analysis under standardized conditions (e.g., 1.32 minutes using QC-SMD-TFA05 columns) ensures compound integrity .

Q. What are the key considerations for handling and storing this compound in a laboratory setting?

  • Methodological Answer :
  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors. Avoid static discharge or open flames due to potential flammability .
  • Storage : Keep in airtight, light-resistant containers under dry, inert conditions (e.g., desiccator with silica gel). Long-term stability may require refrigeration (2–8°C) .

Advanced Research Questions

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

  • Methodological Answer :
  • Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation. Crystallize the compound via slow evaporation in solvents like DCM/hexane.
  • Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination and SHELXL for refinement, adjusting parameters like thermal displacement and occupancy .
  • Validation : Analyze R-factors (<5%), residual electron density, and geometric parameters (bond lengths/angles) against databases (e.g., Cambridge Structural Database). Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement ellipsoids .

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The strong electron-withdrawing nature of the -CF3_3 group activates the quinoline ring toward electrophilic substitution at meta/para positions. Computational studies (DFT) can map electrostatic potential surfaces to predict reactive sites. Experimentally, kinetic studies under varying conditions (e.g., pH, solvent polarity) coupled with 19F^{19}\text{F} NMR monitoring reveal rate enhancements in SNAr reactions at the 4-position. Compare with analogs lacking -CF3_3 to isolate electronic effects .

Q. Can computational methods predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes or receptors). Parameterize the -CF3_3 group’s van der Waals radii and partial charges accurately.
  • MD Simulations : Run GROMACS or AMBER to assess stability of ligand-target complexes over 100+ ns trajectories. Analyze hydrogen bonding, hydrophobic contacts, and binding free energies (MM/PBSA).
  • Validation : Correlate computational results with experimental IC50_{50} values from enzyme inhibition assays .

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